molecular formula C28H32N4O3S B1684297 TAK-901 CAS No. 934541-31-8

TAK-901

Número de catálogo: B1684297
Número CAS: 934541-31-8
Peso molecular: 504.6 g/mol
Clave InChI: WKDACQVEJIVHMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TAK-901 es un inhibidor de la quinasa Aurora B en investigación, multidiana. Las quinasas Aurora son reguladores clave de la mitosis y la división celular, lo que las convierte en objetivos atractivos para la terapia contra el cáncer. This compound se deriva de un nuevo quimiotipo de bisagra de quinasa de azacarbolina y ha demostrado una potente inhibición de la quinasa Aurora B, pero no de la quinasa Aurora A .

Métodos De Preparación

TAK-901 se sintetiza a través de una serie de reacciones químicas que involucran la formación de la estructura central de azacarbolina. La ruta sintética incluye los siguientes pasos:

Los métodos de producción industrial para this compound implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para mantener la consistencia y la eficacia del compuesto .

Análisis De Reacciones Químicas

TAK-901 se somete a varias reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

TAK-901 ha demostrado un potencial significativo en varias aplicaciones de investigación científica, que incluyen:

    Investigación del cáncer: this compound ha demostrado una potente actividad contra múltiples tipos de tumores sólidos humanos y modelos de leucemia en estudios preclínicos.

    Estudios del ciclo celular: this compound se utiliza para estudiar el papel de la quinasa Aurora B en la mitosis y la división celular.

    Desarrollo de fármacos: this compound se está investigando como un posible agente terapéutico para varios cánceres.

Mecanismo De Acción

TAK-901 ejerce sus efectos inhibiendo la quinasa Aurora B, un regulador clave de la mitosis. La quinasa Aurora B participa en la fosforilación de la histona H3, la segregación de cromosomas y la citocinesis. La inhibición de la quinasa Aurora B por this compound conduce a una alineación cromosómica anormal, silenciamiento de la función del punto de control del huso e inducción de poliploidía en las células cancerosas .

This compound también induce apoptosis en las células cancerosas al activar el regulador de la apoptosis BAX. Este mecanismo de acción hace que this compound sea un candidato prometedor para la terapia contra el cáncer .

Comparación Con Compuestos Similares

TAK-901 es único en comparación con otros inhibidores de la quinasa Aurora debido a su inhibición selectiva de la quinasa Aurora B y su enfoque multidiana. Compuestos similares incluyen:

    VX-680: Otro inhibidor de la quinasa Aurora con actividad contra las quinasas Aurora A, B y C.

    AZD1152: Un inhibidor selectivo de la quinasa Aurora B.

    MLN8237: Un inhibidor de la quinasa Aurora A.

La singularidad de this compound radica en su potente e inhibición selectiva de la quinasa Aurora B, lo que la convierte en una herramienta valiosa para la investigación y la terapia del cáncer .

Actividad Biológica

TAK-901 is an investigational compound classified as an Aurora B kinase inhibitor, which has shown promise in the treatment of various cancers, particularly glioblastoma and other solid tumors. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound targets Aurora B kinase, a protein crucial for proper chromosome segregation during cell division. Inhibition of Aurora B leads to several cellular responses:

  • Induction of Polyploidy : this compound causes cells to undergo polyploidy, a condition where cells have more than two paired (homologous) sets of chromosomes. This is particularly observed in cancer cell lines such as prostate cancer (PC3) and acute myeloid leukemia (HL60) .
  • Suppression of Histone H3 Phosphorylation : this compound inhibits the phosphorylation of histone H3, a substrate for Aurora B, thereby disrupting normal mitotic processes .
  • Cell Cycle Arrest and Apoptosis : The compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its efficacy as an anticancer agent .

In Vitro Studies

Numerous studies have evaluated the efficacy of this compound in various cancer cell lines. The compound demonstrates potent inhibitory effects with IC50 values ranging from 40 to 500 nmol/L across different models:

Cancer Cell Line IC50 (nmol/L)
Glioblastoma (GBM)50 - 200
Prostate Cancer (PC3)40 - 500
Acute Myeloid Leukemia (HL60)100 - 300

This compound's ability to synergize with other treatments has also been noted. For instance, it enhances the effects of BCL-xL inhibitors by inducing apoptosis through the activation of BAX .

In Vivo Efficacy

In vivo studies using rodent xenograft models have shown that this compound effectively inhibits tumor growth across various human solid tumor types:

  • Ovarian Cancer Model (A2780) : Complete tumor regression was observed.
  • Glioblastoma Models : this compound significantly reduced tumor volume and increased survival rates in treated mice .

The pharmacodynamic responses observed in these models correlate with the retention of this compound in tumor tissues, indicating effective targeting and inhibition of Aurora B activity .

Case Studies

  • Glioblastoma Multiforme (GBM) :
    • A study demonstrated that this compound reduced cell viability and self-renewal capacity in GBM cells and glioma stem cells (GSCs). It also induced apoptosis and cell cycle arrest, showing potential as a therapeutic agent for this aggressive cancer type .
  • Combination Therapy :
    • Research indicated that combining this compound with other agents like BCL-xL inhibitors resulted in enhanced antitumor effects. The synthetic lethality observed suggests a promising avenue for combination therapies in oncology .

Clinical Development

This compound has entered phase I clinical trials targeting advanced hematologic malignancies and solid tumors. The ongoing studies aim to evaluate its safety profile, optimal dosing strategies, and preliminary efficacy outcomes .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of TAK-901 in cancer cell lines?

this compound is a multi-targeted Aurora kinase inhibitor with preferential inhibition of Aurora B (IC50 = 15 nM) over Aurora A (IC50 = 21 nM). Its mechanism involves disrupting mitotic progression by suppressing histone H3 phosphorylation (a marker of Aurora B activity) and inducing polyploidy, leading to apoptosis. Experimental validation includes kinase activity assays using Aurora A/TPX2 and Aurora B/INCENP complexes, Western blot analysis of histone H3 phosphorylation, and cell cycle profiling .

Q. Which experimental models are recommended for evaluating this compound's efficacy?

  • In vitro models : Use human cancer cell lines such as ovarian (A2780), colorectal (HCT116), cholangiocarcinoma (TFK-1), and leukemia (MV4-11). Proliferation is assessed via MTS assays, BrdUrd incorporation, or Crystal Violet staining .
  • In vivo models : Rodent xenografts (e.g., A2780 ovarian cancer, AML disseminated models) with intravenous dosing. Pharmacodynamic markers include tumor retention of this compound and histone H3 phosphorylation suppression .

Q. How does this compound affect apoptotic pathways in colorectal cancer (CRC) cells?

this compound sensitizes CRC cells to p53-mediated BAX activation. Resistance arises from Bcl-xL upregulation, which binds BAX and inhibits apoptosis. Methodologies include:

  • siRNA knockdown of Bcl-xL using Lipofectamine RNAiMAX or DharmaFECT.
  • Caspase 3/7 activity assays to quantify apoptosis.
  • Synergy studies combining this compound with Bcl-xL inhibitors (e.g., ABT-263) .

Advanced Research Questions

Q. How can contradictory results in this compound’s efficacy across cancer models be resolved?

Discrepancies arise from cell line-specific kinase expression (e.g., FLT3 in leukemia vs. Aurora B in solid tumors) and experimental variables (dose, exposure time). For example:

  • In cholangiocarcinoma (TFK-1), this compound (0.25 μM) reduces migration but lacks statistical significance in some assays .
  • In TNBC, this compound alone shows limited efficacy but synergizes with anti-PD-1 via STAT3-mediated TH1 chemokine activation (CXCL10/11) . Recommendation : Pre-screen models for Aurora B expression and use combinatorial approaches to address resistance .

Q. What strategies validate this compound’s target engagement and downstream effects?

  • Western blot : Monitor AURKB, phosphorylated SRC (pSRCY416), and Cyclin B1 suppression. Example: this compound (0.5–10 μM) reduces AURKB and Cyclin B1 in medulloblastoma models .
  • Chromatin immunoprecipitation (ChIP) : Assess FOXO3a transcriptional activation of p27 and GADD45a in AML .
  • In vivo imaging : Use IVIS Xenogen to track tumor burden in xenografts .

Q. What are the implications of combining this compound with immune checkpoint inhibitors?

Preclinical data in TNBC show that this compound + anti-PD-1 enhances tumor growth inhibition compared to monotherapy. Mechanistically, this compound upregulates TH1 chemokines (CXCL10/11) via AURKA/STAT3 signaling, augmenting T-cell recruitment. Experimental design includes:

  • Co-treatment schedules (e.g., staggered vs. concurrent dosing).
  • Flow cytometry to quantify tumor-infiltrating lymphocytes .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens?

this compound exhibits prolonged tumor retention in xenografts, enabling intermittent dosing (e.g., 3×/week). Key parameters:

  • Plasma half-life : ~4–6 hours in rodents.
  • Tumor-to-plasma ratio : >10-fold due to high tissue penetration.
  • Biomarker-guided dosing : Monitor histone H3 phosphorylation in tumor biopsies .

Q. Methodological Tables

Table 1: Key Kinase Targets of this compound

KinaseIC50 (nM)Cellular ActivityAssay TypeReference
Aurora B15Potent inhibitionKinase activity
FLT350ModerateCellular proliferation
FGFR2120ModerateBiochemical screening

Table 2: Efficacy in Preclinical Models

Model TypeCell Line/ModelKey FindingMethodologyReference
Ovarian cancerA2780 xenograftComplete tumor regressionIV dosing, IVIS imaging
AMLMV4-11 disseminatedProlonged survival vs. cytarabineBioluminescent tracking
CholangiocarcinomaTFK-1Reduced proliferation (0.25 μM)Crystal Violet assay

Propiedades

IUPAC Name

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDACQVEJIVHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583097
Record name 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934541-31-8
Record name TAK-901
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934541318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-901
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12756
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAK-901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM9UIR23R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAK-901
Reactant of Route 2
Reactant of Route 2
TAK-901
Reactant of Route 3
Reactant of Route 3
TAK-901
Reactant of Route 4
Reactant of Route 4
TAK-901
Reactant of Route 5
Reactant of Route 5
TAK-901
Reactant of Route 6
Reactant of Route 6
TAK-901

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.